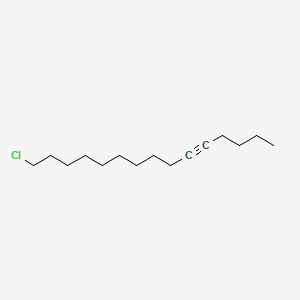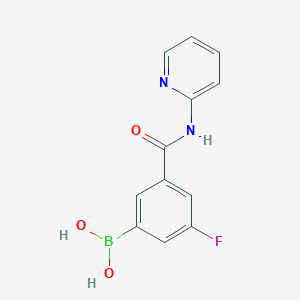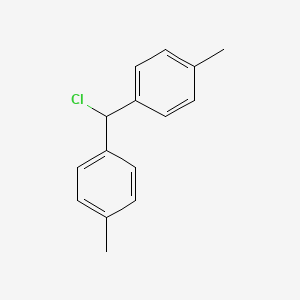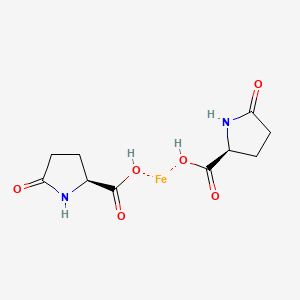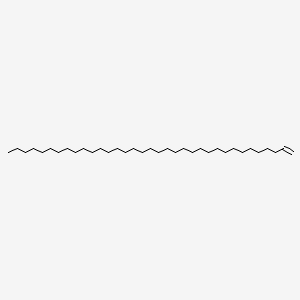
1-Pentatriacontene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentatriacontene is a long-chain hydrocarbon with the chemical formula C35H70 It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentatriacontene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols in the presence of an acid catalyst, such as sulfuric acid, to yield the corresponding alkene.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a metal catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the double bond.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentatriacontene undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, converts it to the corresponding alkane, pentatriacontane.
Addition Reactions: The double bond can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Pentatriacontane.
Addition: Haloalkanes.
Applications De Recherche Scientifique
1-Pentatriacontene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and their behavior in various chemical reactions.
Medicine: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other long-chain hydrocarbons.
Mécanisme D'action
The mechanism of action of 1-Pentatriacontene in biological systems involves its interaction with cellular membranes and enzymes. The double bond in the molecule allows it to participate in various biochemical reactions, potentially disrupting membrane integrity or inhibiting enzyme activity. The exact molecular targets and pathways involved are still under investigation, but its role in plant defense suggests it may interact with pathogen-associated molecular patterns (PAMPs) and trigger immune responses .
Comparaison Avec Des Composés Similaires
Pentatriacontane (C35H72): The saturated analog of 1-Pentatriacontene, lacking the double bond.
Hexatriacontene (C36H72): Another long-chain alkene with a similar structure but one additional carbon atom.
Heptatriacontene (C37H74): A longer-chain alkene with two additional carbon atoms compared to this compound.
Uniqueness: this compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct chemical reactivity and potential biological activity. Its unsaturated nature allows it to participate in a wider range of chemical reactions compared to its saturated analogs, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61868-13-1 |
|---|---|
Formule moléculaire |
C35H70 |
Poids moléculaire |
490.9 g/mol |
Nom IUPAC |
pentatriacont-1-ene |
InChI |
InChI=1S/C35H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-35H2,2H3 |
Clé InChI |
NOCIDIARFGFRSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)


